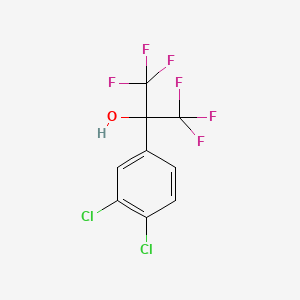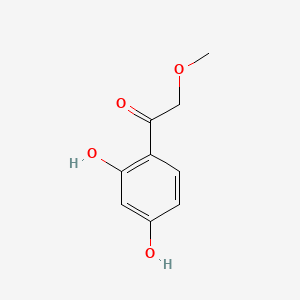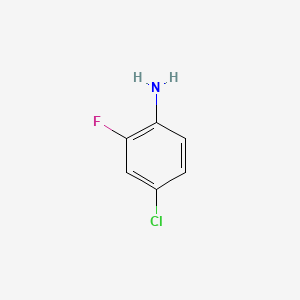
4-Chloro-2-fluoroaniline
Overview
Description
4-Chloro-2-fluoroaniline is a compound used in the synthesis of 4-Chloro-2-fluoro-3-iodobenzenamine . It is an organofluorine compound with the formula ClC6H3(F)NH2 .
Synthesis Analysis
The synthesis of 4-Chloro-2-fluoroaniline involves solvent-free hydrogenation of different halogenated aromatic nitro compounds . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-fluoroaniline is C6H5ClFN . It has an average mass of 145.562 Da and a monoisotopic mass of 145.009460 Da .Chemical Reactions Analysis
4-Chloro-2-fluoroaniline is used in the synthesis of 4-Chloro-2-fluoro-3-iodobenzenamine . The reaction conditions involve the use of 2 wt% Pd/C and hydrogen at 120 under 7500.75 Torr .Physical And Chemical Properties Analysis
4-Chloro-2-fluoroaniline is a clear slightly yellow to orange-brown liquid . It has a density of 1.311 g/mL at 25 °C, a refractive index of 1.56, and a flash point of 99 °C .Scientific Research Applications
Chemical Synthesis
Application Summary
4-Chloro-2-fluoroaniline is a chemical compound used as a building block in chemical synthesis . Its linear formula is ClC6H3(F)NH2 .
Method of Application
In chemical synthesis, 4-Chloro-2-fluoroaniline can be used in reactions to form more complex molecules. The specific procedures and parameters would depend on the reaction it’s being used in .
Results or Outcomes
The outcomes of the reactions would vary based on the other reactants and conditions of the reaction .
Formation of Schiff Base Metal (II) Complexes
Application Summary
4-Chloro-2-fluoroaniline can be used in the synthesis of Schiff base metal (II) complexes .
Method of Application
The specific procedures and parameters for this application would depend on the type of Schiff base and metal (II) ion being used .
Results or Outcomes
The formation of these complexes can be confirmed through various characterization techniques .
Antibacterial Activity of Schiff Base Metal (II) Complexes
Application Summary
4-Chloro-2-fluoroaniline can be used in the synthesis of Schiff base metal (II) complexes, which have shown antibacterial activity .
Method of Application
A solution of hydrated metal (II) chloride is added dropwise to a solution of the Schiff base ligand in a round-bottomed flask .
Results or Outcomes
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method. The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Laboratory Chemicals
Application Summary
4-Chloro-2-fluoroaniline is used as a laboratory chemical .
Method of Application
The specific procedures and parameters for this application would depend on the type of experiment being conducted .
Results or Outcomes
The outcomes would vary based on the specific context of the research .
Safety And Hazards
4-Chloro-2-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing mist or vapors, and storing in a well-ventilated place .
properties
IUPAC Name |
4-chloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFDTBRRIBJILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206666 | |
| Record name | 4-Chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoroaniline | |
CAS RN |
57946-56-2 | |
| Record name | 4-Chloro-2-fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57946-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057946562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

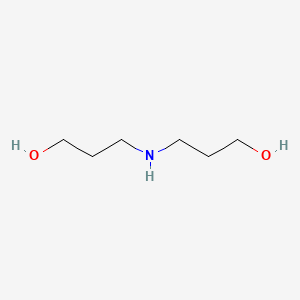
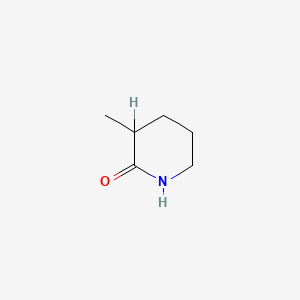
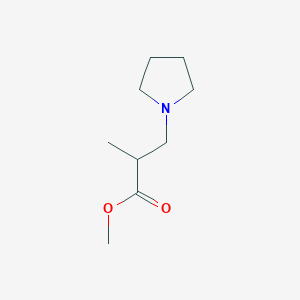
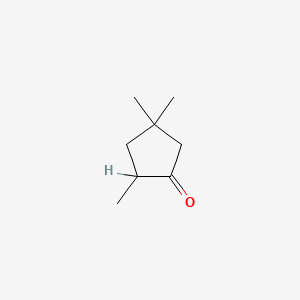
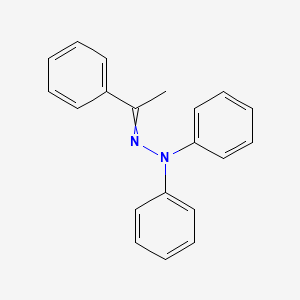
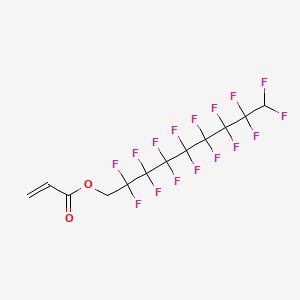
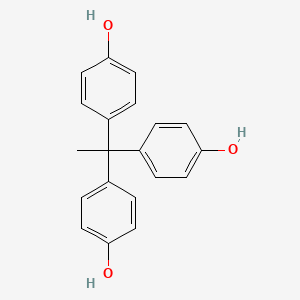
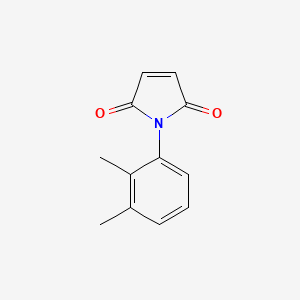
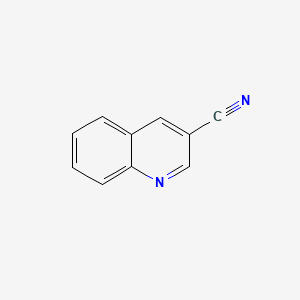
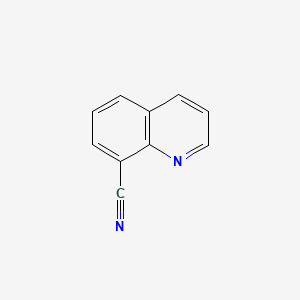
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)
![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)
